

# Early-Phase Clinical Trial Results for Siremadlin: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                   |
|----------------|-------------------|
| Compound Name: | <i>Siremadlin</i> |
| Cat. No.:      | B612089           |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-phase clinical trial results for **Siremadlin** (HDM201), a selective inhibitor of the p53-MDM2 interaction. The data presented is primarily from the first-in-human, Phase I dose-escalation and expansion study (NCT02143635) in patients with advanced wild-type TP53 solid tumors and acute leukemia.[\[1\]](#) [\[2\]](#)

## Core Mechanism of Action

**Siremadlin** is an orally bioavailable small molecule that inhibits the interaction between the MDM2 protein and the tumor suppressor protein p53.[\[3\]](#)[\[4\]](#) MDM2 is a primary negative regulator of p53, targeting it for proteasomal degradation.[\[1\]](#)[\[5\]](#) By blocking this interaction, **Siremadlin** stabilizes p53, leading to the activation of p53-mediated pathways that can induce cell-cycle arrest, apoptosis, and senescence in cancer cells with wild-type TP53.[\[3\]](#)[\[5\]](#)

## Signaling Pathway

The following diagram illustrates the mechanism of action of **Siremadlin** in restoring p53 function.



[Click to download full resolution via product page](#)

Caption: **Siremadlin** inhibits MDM2, leading to p53 activation and tumor suppression.

## Quantitative Data Summary

The following tables summarize the key quantitative data from the NCT02143635 clinical trial.

### Table 1: Patient Demographics and Baseline Characteristics

| Characteristic                                                                              | Solid Tumors (n=115) | Hematologic Malignancies (n=93) |
|---------------------------------------------------------------------------------------------|----------------------|---------------------------------|
| Median Age, years (range)                                                                   | 60 (21-82)           | 64 (29-86)                      |
| ECOG Performance Status 0-1, n (%)                                                          | 97 (84)              | 78 (84)                         |
| Tumor Types, n (%)                                                                          |                      |                                 |
| Sarcoma                                                                                     | 35 (30)              | -                               |
| Colorectal Cancer                                                                           | 14 (12)              | -                               |
| Breast Cancer                                                                               | 10 (9)               | -                               |
| Acute Myeloid Leukemia (AML)                                                                | -                    | 91 (98)                         |
| Acute Lymphoblastic Leukemia (ALL)                                                          | -                    | 2 (2)                           |
| Data derived from the first-in-human Phase I study. <a href="#">[1]</a> <a href="#">[2]</a> |                      |                                 |

**Table 2: Dosing Regimens and Recommended Doses for Expansion (RDEs)**

| Regimen | Dosing Schedule                | Patient Population         | Dose Range Explored | Recommended Dose for Expansion (RDE) |
|---------|--------------------------------|----------------------------|---------------------|--------------------------------------|
| 1A      | Day 1 of a 21-day cycle        | Solid Tumors & Hematologic | 12.5–350 mg         | 250 mg (Hematologic)                 |
| 1B      | Days 1 and 8 of a 28-day cycle | Solid Tumors & Hematologic | 120–200 mg          | 120 mg (Solid & Hematologic)         |
| 2A      | Days 1–14 of a 28-day cycle    | Solid Tumors & Hematologic | 1–20 mg             | Not Determined                       |
| 2C      | Days 1–7 of a 28-day cycle     | Solid Tumors & Hematologic | 15–45 mg            | 45 mg (Hematologic)                  |

Data from the dose-escalation phase of the NCT02143635 trial.[\[1\]](#)[\[6\]](#)

**Table 3: Preliminary Efficacy - Overall Response Rates (ORR) at RDEs**

| Patient Population           | Regimen     | ORR (95% CI)     |
|------------------------------|-------------|------------------|
| Solid Tumors                 | 1B (120 mg) | 10.3% (2.2–27.4) |
| Acute Myeloid Leukemia (AML) | 1A (250 mg) | 20.0% (4.3–48.1) |
| Acute Myeloid Leukemia (AML) | 1B (120 mg) | 4.2% (0.1–21.1)  |
| Acute Myeloid Leukemia (AML) | 2C (45 mg)  | 22.2% (8.6–42.3) |

CI: Confidence Interval.

Efficacy data based on investigator assessment.[\[1\]](#)[\[6\]](#)  
[\[7\]](#)

**Table 4: Common Grade 3/4 Treatment-Related Adverse Events (TRAEs)**

| Adverse Event        | Solid Tumors (n=115) | Hematologic Malignancies (n=93) |
|----------------------|----------------------|---------------------------------|
| Any Grade 3/4 TRAE   | 45%                  | 71%                             |
| Thrombocytopenia     | 17%                  | 34%                             |
| Neutropenia          | 12%                  | 31%                             |
| Anemia               | 8%                   | 20%                             |
| Febrile Neutropenia  | 2%                   | 15%                             |
| Nausea               | 4%                   | 1%                              |
| Vomiting             | 3%                   | 1%                              |
| Tumor Lysis Syndrome | 0%                   | 24%                             |

Data reflects the most common

Grade 3/4 TRAEs observed

across all dosing regimens.[\[1\]](#)

[\[2\]](#)[\[6\]](#)

## Experimental Protocols

Detailed experimental protocols were not fully disclosed in the primary publications. The following descriptions are based on the information provided and standard methodologies for clinical trials.

## Patient Eligibility and TP53 Status Determination

- Inclusion Criteria: Patients aged  $\geq 18$  years with an ECOG performance status of 0–2 and histologically confirmed advanced solid or hematologic malignancies with wild-type TP53 status were enrolled.[\[8\]](#) Patients with solid tumors were required to have treatment-refractory disease, while those with hematologic malignancies had relapsed/refractory or were unsuitable for standard induction therapy.[\[8\]](#)
- TP53 Sequencing: Wild-type TP53 status was a key inclusion criterion. While the specific sequencing protocol was not detailed, standard practice for clinical trials involves Next-Generation Sequencing (NGS) of DNA extracted from tumor tissue or bone marrow aspirate.

[9][10] This analysis typically covers all coding exons of the TP53 gene to detect single nucleotide variants and small insertions/deletions.[9]

## Dose Escalation and RDE Determination

A Bayesian logistic regression model with escalation with overdose control (EWOC) was used to guide dose escalation.[11] The primary endpoint for dose escalation was the incidence of dose-limiting toxicities (DLTs) during the first cycle of treatment. The Recommended Dose for Expansion (RDE) was determined by investigators and the sponsor based on the probability of DLTs and all available safety, efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) data. [2]

## Pharmacokinetic (PK) Analysis

- Sample Collection: Plasma and blood samples were collected pre-dose and at specified time points post-dose, depending on the treatment regimen.[12]
- Analytical Method: Plasma concentrations of **Siremadlin** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]
- Parameter Derivation: PK parameters, including Cmax (maximum observed concentration) and AUClast (area under the concentration-time curve from time 0 to the last measurable concentration), were derived by non-compartmental analysis.[13]

## Pharmacodynamic (PD) Analysis

- Biomarker: Growth/differentiation factor-15 (GDF-15), a known p53 target gene, was used as a pharmacodynamic biomarker to confirm target engagement.[1]
- Methodology: Changes in GDF-15 levels in the blood from baseline were measured.[12] This is typically performed using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). A general ELISA protocol involves coating a microplate with a capture antibody, adding patient samples, followed by a biotinylated detection antibody, and a streptavidin-HRP conjugate for colorimetric detection.[14]

## Clinical Response Assessment

- Solid Tumors: Tumor response was assessed according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[1][2] This involves measuring the longest diameter of target lesions and assessing non-target lesions and new lesions.
- Acute Myeloid Leukemia (AML): Response in AML patients was evaluated based on the International Working Group (IWG) for AML criteria.[6][15] These criteria include assessment of bone marrow blasts, peripheral blood counts (neutrophils and platelets), and evidence of extramedullary disease.[3][6]

## Visualizations

### Clinical Trial Workflow

The diagram below outlines the workflow of the first-in-human Phase I study of **Siremadlin**.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. project.eortc.org [project.eortc.org]
- 2. RECIST 1.1 – Update and Clarification: From the RECIST Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 24, Hematologic Response According to International Working Group AML Response Criteria - Azacitidine (Onureg) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 5. Design Considerations for Dose-Expansion Cohorts in Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revised recommendations of the International Working Group for Diagnosis, Standardization of Response Criteria, Treatment Outcomes, and Reporting Standards for Therapeutic Trials in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biostats.bepress.com [biostats.bepress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. TP53 Clinical Trial Assay - Almac [almacgroup.com]
- 10. massivebio.com [massivebio.com]
- 11. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 13. researchgate.net [researchgate.net]
- 14. raybiotech.com [raybiotech.com]
- 15. Revised recommendations of the International Working Group for Diagnosis, Standardization of Response Criteria, Treatment Outcomes, and Reporting Standards for Therapeutic Trials in Acute Myeloid Leukemia. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Siremadlin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b612089#early-phase-clinical-trial-results-for-siremadlin>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)